4-(4-Hydroxyphenyl)benzaldehyde

Beschreibung

Structural Characteristics and Chemical Significance within Biphenyl (B1667301) and Phenolic Aldehyde Systems

The structure of 4-(4-Hydroxyphenyl)benzaldehyde incorporates two key chemical motifs: a biphenyl system and a phenolic aldehyde. The biphenyl core provides a rigid and planar framework, which is a common feature in liquid crystals and various biologically active molecules. The presence of the phenolic hydroxyl group and the aromatic aldehyde group imparts dual reactivity to the molecule. cymitquimica.comsolubilityofthings.com

The hydroxyl group can participate in hydrogen bonding, which influences its physical properties like solubility. cymitquimica.comsolubilityofthings.com It also acts as a nucleophile and can be a site for etherification and esterification reactions. The aldehyde group is electrophilic and readily undergoes nucleophilic addition and condensation reactions, making it a key functional group for building more complex molecular architectures. solubilityofthings.com The interplay between these two functional groups on the biphenyl structure is a key aspect of its chemical significance.

Recognition as a Versatile Organic Building Block and Intermediate in Chemical Synthesis

Due to its distinct structural features, this compound is recognized as a versatile organic building block and a crucial intermediate in a variety of synthetic applications. cymitquimica.comsigmaaldrich.com Organic building blocks are fundamental functionalized molecules used for the bottom-up assembly of more complex molecular structures. sigmaaldrich.com

The compound's bifunctionality allows for sequential or selective reactions at either the hydroxyl or aldehyde group, providing a strategic advantage in multistep syntheses. It serves as a precursor in the synthesis of pharmaceuticals, dyes, and agrochemicals. cymitquimica.com For instance, the aldehyde functionality can be used to construct Schiff bases, while the phenolic hydroxyl group can be modified to create a range of derivatives. sigmaaldrich.com This versatility makes it a valuable tool for chemists in academia and industry.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C13H10O2 |

| Molecular Weight | 198.22 g/mol nih.gov |

| Appearance | White to light yellow crystalline solid cymitquimica.com |

| IUPAC Name | This compound nih.gov |

| CAS Number | 100980-82-3 nih.gov |

Synonyms for this compound

| Synonym |

| 4-(4-Formylphenyl)phenol nih.gov |

| 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde nih.gov |

| 4'-Hydroxy-biphenyl-4-carbaldehyde nih.gov |

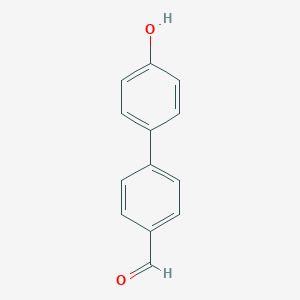

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWJPGMZEAYDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374729 | |

| Record name | 4-(4-hydroxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100980-82-3 | |

| Record name | 4-(4-hydroxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Functional Derivatives of 4 4 Hydroxyphenyl Benzaldehyde and Their Emerging Applications

Synthesis of Novel Heterocyclic Compounds

The reactivity of 4-(4-hydroxyphenyl)benzaldehyde has been widely exploited in the creation of diverse heterocyclic systems. These structures are of great interest due to their varied and significant biological activities and material properties.

The synthesis of dihydropyrimidine (B8664642) derivatives, often achieved through the Biginelli reaction, is a cornerstone of heterocyclic chemistry. semanticscholar.org This one-pot multicomponent reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). semanticscholar.orgmdpi.com In the context of this compound, this reaction provides a direct route to compounds bearing the 4-hydroxyphenyl substituent at the C4 position of the dihydropyrimidine ring.

The use of various catalysts, such as copper triflate or cerium ammonium (B1175870) nitrate (B79036), has been explored to improve reaction efficiency and, in some cases, to facilitate further transformations like regioselective oxidation. rsc.orgnih.gov For instance, the Biginelli condensation of 2-hydroxybenzaldehyde derivatives can sometimes lead to the formation of oxygen-bridged tricyclic pyrimidine (B1678525) structures, highlighting the influence of the hydroxyl group's position on the reaction outcome. rsc.orgnih.gov While the direct synthesis of pyrimidines from this compound is a logical extension, the focus of much research has been on the initial synthesis and subsequent derivatization of the more readily accessible dihydropyrimidines. semanticscholar.orgrsc.orgnih.gov

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aromatic aldehyde, Ethyl acetoacetate, Urea/Thiourea | Ethanol, Acid catalyst (e.g., HCl) | 3,4-Dihydropyrimidin-2(1H)-ones/thiones | semanticscholar.orgmdpi.com |

| 2-Hydroxybenzaldehyde derivatives, Methylene (B1212753) active compound, Urea/Thiourea | Copper triflate | Dihydropyrimidines or Oxygen-bridged tricyclic pyrimidines | rsc.orgnih.gov |

| Dihydropyrimidines | Cerium ammonium nitrate (CAN) | Oxidized Dihydropyrimidines | rsc.org |

Oxadiazoles, five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, are another important class of derivatives synthesized from this compound. nih.govhistorymedjournal.com The 1,3,4-oxadiazole (B1194373) scaffold, in particular, has been a focus of synthetic efforts. nih.govhistorymedjournal.com A common synthetic route involves the conversion of a carboxylic acid to its corresponding hydrazide, which is then cyclized with a suitable reagent. nih.gov In the case of derivatives originating from this compound, the aldehyde functionality can be a precursor to a carboxylic acid or can be used to form a hydrazone that is subsequently cyclized. historymedjournal.com

The synthesis of benzoxazole (B165842) analogues typically involves the condensation of a 2-aminophenol (B121084) with an aldehyde. While direct use of this compound in this reaction is feasible, much of the available research describes the synthesis of related structures, which provides a basis for the potential synthesis of benzoxazoles bearing the 4-hydroxyphenyl moiety.

| Starting Material Approach | Key Intermediates | Resulting Heterocycle | Reference |

|---|---|---|---|

| Substituted aromatic acids | Esters, Hydrazides | 1,3,4-Oxadiazoles | nih.gov |

| Aldehyde condensation with hydrazides | Hydrazones | 1,3,4-Oxadiazoles | historymedjournal.com |

Thiazolidinones, particularly 4-thiazolidinones, are a significant class of sulfur-containing heterocycles that can be synthesized from this compound. sysrevpharm.org The general synthetic strategy involves the reaction of a Schiff base (imine) with a compound containing a mercaptoacetic acid moiety. ekb.eg The Schiff base is readily prepared by the condensation of this compound with a primary amine.

Subsequent reaction with thioglycolic acid or a related compound leads to the formation of the thiazolidinone ring. ekb.eg The versatility of this approach allows for the introduction of a wide range of substituents on both the nitrogen atom of the thiazolidinone ring and the exocyclic double bond at the 5-position, which can be formed through Knoevenagel condensation. nih.gov

The synthesis of azo compounds from this compound involves the formation of an azo group (-N=N-) linking the 4-hydroxyphenylbenzaldehyde moiety to another aromatic ring. uobasrah.edu.iqjocpr.com This is typically achieved through a diazo coupling reaction, where a diazonium salt is reacted with an activated aromatic compound. uobasrah.edu.iqjocpr.com For the synthesis of derivatives like Benzaldehyde (B42025), 4-[(4-hydroxyphenyl)azo]-, one could envision the diazotization of an aminobenzaldehyde and its subsequent coupling with phenol (B47542), or the diazotization of p-aminophenol and its coupling with benzaldehyde, followed by further functionalization.

These azo compounds are often colored and have applications as dyes and pigments. uobasrah.edu.iq The synthesis of azo-Schiff bases is also a common strategy, where a pre-formed azo-containing aldehyde is condensed with an amine to introduce an imine functionality. researchgate.net

| Reaction Type | Reactants | Key Functional Group Formed | Reference |

|---|---|---|---|

| Diazo Coupling | Diazonium salt, Activated aromatic compound (e.g., phenol) | Azo (-N=N-) | uobasrah.edu.iqjocpr.com |

| Condensation | Azo-containing aldehyde, Primary amine | Imine (Schiff base) | researchgate.net |

Applications in Advanced Materials Science

The unique bifunctional nature of this compound makes it a valuable monomer for the synthesis of advanced polymers and oligomers.

This compound can undergo polymerization through various mechanisms, including oxidative polycondensation. This process typically involves the coupling of phenolic units to form poly(phenylene oxide) type structures. The aldehyde group can either be retained for further post-polymerization modification or can participate in the polymerization reaction itself, leading to the formation of complex polymer architectures.

Furthermore, this compound is a key building block for the synthesis of high-performance polymers such as poly(phthalazinone)s. nih.gov For instance, it can be a precursor to monomers like 2-dihydro-4-(4-hydroxyphenyl)-1(2H)-phthalazinone, which is then used in polycondensation reactions to create polymers with excellent thermal and mechanical properties. nih.gov The resulting polymers often exhibit high glass transition temperatures and good solubility in common organic solvents, making them suitable for various high-tech applications. nih.gov

Fabrication of Chemical Probes and Multi-functional Scaffolds

The bifunctional nature of this compound makes it a molecule of interest for the development of chemical probes and for the modification of multifunctional scaffolds, particularly in the field of tissue engineering. While direct literature specifically detailing the use of this compound in these applications is nascent, its chemical properties suggest significant potential.

The aldehyde group can readily undergo condensation reactions with amines to form Schiff bases, a common strategy for conjugating molecules. This could be employed to anchor the biphenyl (B1667301) moiety onto polymeric scaffolds that have been functionalized with amine groups. Such modifications could enhance the biological activity of the scaffold or introduce specific recognition sites. For instance, tissue engineering scaffolds are crucial for providing a three-dimensional environment that supports cell growth and tissue regeneration. nih.gov The incorporation of specific chemical cues onto these scaffolds can direct cellular behavior.

Similarly, the phenolic hydroxyl group offers a site for etherification or esterification, allowing for the attachment of the molecule to various substrates. In the context of chemical probes, the biphenyl core can act as a rigid spacer, while the aldehyde and hydroxyl groups can be used to attach fluorophores, quenchers, or recognition elements for the detection of specific analytes. For example, fluorescent probes are instrumental in visualizing biological processes. nih.gov The development of novel probes often relies on the synthesis of modular scaffolds that can be easily functionalized. While the direct use of this compound is not yet widely reported, its structural motifs are found in more complex systems used for these purposes. For example, coumarin-based fluorescent probes, which share some structural similarities, have been developed for various optical applications. sapub.org

The table below summarizes potential synthetic strategies for incorporating this compound into probes and scaffolds.

| Functional Group | Reaction Type | Potential Application |

| Aldehyde | Schiff Base Formation | Covalent attachment to amine-functionalized scaffolds or probes. |

| Hydroxyl | Etherification/Esterification | Linking to polymers or other molecules through ether or ester bonds. |

| Biphenyl Core | Rigid Spacer | Providing a defined distance between functional elements in a probe. |

Development of Specialized Dyes and Pigments

The aromatic structure of this compound and its derivatives makes them valuable intermediates in the synthesis of specialized dyes and pigments. The presence of the hydroxyl and aldehyde groups provides reactive sites for the construction of larger chromophoric systems.

A significant class of dyes derived from aromatic precursors are azo dyes. These are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol. researchgate.net Derivatives of this compound can serve as the coupling component in this reaction. For example, a novel azo compound, 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde, has been synthesized by the diazotization of 3-nitroaniline (B104315) and subsequent coupling with 4-hydroxybenzaldehyde (B117250). nih.gov The resulting azo dye exhibits solvatochromism, meaning its color changes with the polarity of the solvent. nih.gov Such dyes have applications in textile dyeing and as environmental sensors. nih.gov

The general scheme for the synthesis of an azo dye using a derivative of 4-hydroxybenzaldehyde is presented below:

Step 1: Diazotization of an Aromatic Amine Ar-NH₂ + NaNO₂ + 2HX → [Ar-N≡N]⁺X⁻ + NaX + 2H₂O

Step 2: Azo Coupling with a 4-Hydroxybenzaldehyde Derivative [Ar-N≡N]⁺X⁻ + 4-Hydroxybenzaldehyde Derivative → Ar-N=N-Ar'(OH)(CHO) + HX

Another important class of dyes is the triphenylmethane (B1682552) dyes, known for their brilliant colors. nih.gov The synthesis of these dyes often involves the condensation of an aromatic aldehyde with two equivalents of an N,N-dialkylaniline in the presence of a strong acid. researchgate.net While the direct use of this compound in the synthesis of common triphenylmethane dyes is not as prevalent as that of benzaldehyde itself, its structure could be incorporated to create novel dyes with specific properties. The general synthesis of a triphenylmethane dye is shown below.

| Dye Class | Key Functional Group | Synthetic Precursors |

| Azo Dyes | -N=N- | Aromatic Amine, 4-Hydroxybenzaldehyde derivative |

| Triphenylmethane Dyes | Triphenylmethyl cation | Aromatic Aldehyde, N,N-Dialkylaniline |

Role in the Elaboration of Complex Pharmaceutical Intermediates

This compound and its simpler analog, 4-hydroxybenzaldehyde, are significant intermediates in the synthesis of a variety of complex molecules with potential pharmaceutical applications. sbmu.ac.ir The aldehyde and phenol functionalities allow for a wide range of chemical transformations, leading to the construction of diverse molecular scaffolds.

One area of application is in the development of enzyme inhibitors. For instance, a series of novel 4-hydroxybenzaldehyde derivatives have been synthesized and evaluated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. chemicalbook.com One of the synthesized compounds, bearing a dimethoxyl phosphate (B84403) group, was found to be a potent non-competitive inhibitor of mushroom tyrosinase. chemicalbook.com Another study reported the enzymatic synthesis of 4-hydroxyphenyl β-D-oligoxylosides, which also demonstrated significant tyrosinase inhibitory activity. nih.gov

Furthermore, derivatives of 4-hydroxybenzaldehyde are used to synthesize compounds with antibacterial properties. Chalcones, which are synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde, are a well-known class of compounds with a broad spectrum of biological activities. The synthesis of 4'-hydroxy-4-hydroxy chalcone (B49325) from 4-hydroxyacetophenone and 4-hydroxybenzaldehyde has been reported, and this compound has shown weak antibacterial activity. orgsyn.org Other derivatives, such as hydrazones and Schiff bases, have also been investigated for their antimicrobial potential. researchgate.netasianpubs.org For example, a new aroylhydrazone compound synthesized from 4-hydroxybenzaldehyde and benzoyl hydrazine (B178648) exhibited broad-spectrum activity against several bacteria. researchgate.net

The following table summarizes some of the pharmaceutically relevant compounds derived from 4-hydroxybenzaldehyde and its derivatives.

| Compound Class | Synthetic Precursors | Potential Biological Activity |

| Tyrosinase Inhibitors | 4-Hydroxybenzaldehyde derivatives | Inhibition of melanin production |

| Chalcones | 4-Hydroxyacetophenone, 4-Hydroxybenzaldehyde | Antibacterial |

| Hydrazones | 4-Hydroxybenzaldehyde, Hydrazine derivatives | Antibacterial |

| Schiff Bases | 4-Hydroxybenzaldehyde, Amine derivatives | Antibacterial, Antioxidant, Anti-inflammatory |

Design and Synthesis of Biphenyl-Containing Ligands for Coordination Chemistry

The biphenyl scaffold present in this compound is a common structural motif in the design of ligands for coordination chemistry. These ligands, when complexed with transition metals, can form catalysts for a variety of organic reactions. The functional groups on the biphenyl ring allow for the introduction of donor atoms, such as phosphorus, nitrogen, and oxygen, which can coordinate to the metal center.

Phosphine (B1218219) ligands are a crucial class of ligands in metal-catalyzed cross-coupling reactions. researchgate.net While the direct synthesis of a phosphine ligand from this compound is not explicitly detailed in the provided search results, the synthesis of functionalized biphenyl-based phosphine ligands is well-established. nih.gov A common method involves the reaction of an aryl Grignard or organolithium reagent with a chlorophosphine. A derivative of this compound could potentially be used in such a synthesis, for example, through a Suzuki coupling reaction between a halogenated benzaldehyde and a hydroxyphenylboronic acid, followed by conversion of the aldehyde to a different functional group and subsequent introduction of the phosphine moiety.

Schiff base ligands, formed by the condensation of an aldehyde with a primary amine, are another important class of ligands in coordination chemistry. researchgate.net The resulting imine nitrogen and other donor atoms in the molecule can coordinate to metal ions to form stable complexes. chemicalbook.com The synthesis of Schiff bases from 4-hydroxybenzaldehyde and various amines has been reported, and these ligands have been used to form complexes with transition metals like Cu(II), Ni(II), and Zn(II). researchgate.net These complexes can exhibit interesting properties, such as catalytic activity and antimicrobial effects. chemicalbook.com Research has also been conducted on Schiff bases derived from 4-hydroxybenzaldehyde and substituted anilines for their potential optoelectronic properties.

The table below outlines some types of biphenyl-containing ligands and their general synthetic approaches.

| Ligand Type | Key Donor Atoms | General Synthetic Approach |

| Phosphine Ligands | Phosphorus | Reaction of an organometallic biphenyl derivative with a chlorophosphine. |

| Schiff Base Ligands | Nitrogen, Oxygen | Condensation of a biphenyl aldehyde with a primary amine. |

Biological Activity and Molecular Mechanisms of 4 4 Hydroxyphenyl Benzaldehyde Derivatives

Enzyme Modulation and Inhibition Studies

Derivatives of 4-(4-Hydroxyphenyl)benzaldehyde have been the subject of numerous studies to understand their potential to modulate the activity of various key enzymes involved in physiological and pathological processes.

Inhibition of Tyrosinase and Mechanisms of Action

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a target for developing agents for hyperpigmentation disorders. Research has shown that while 4-hydroxybenzaldehyde (B117250) itself has a modest inhibitory effect on mushroom tyrosinase, with a reported IC50 value of 1.22 mM, its synthetic derivatives can be significantly more potent. researchgate.netnih.gov

A series of novel 4-hydroxybenzaldehyde derivatives were synthesized and evaluated for their inhibitory effects on the diphenolase activity of mushroom tyrosinase. researchgate.netnih.gov Many of these compounds demonstrated superior inhibitory activity compared to the parent compound. researchgate.net Notably, a derivative featuring a dimethoxyl phosphate (B84403) group (compound 3c) emerged as the most powerful inhibitor, with an IC50 value of 0.059 mM. researchgate.netnih.gov Kinetic analysis using Lineweaver-Burk plots identified this potent derivative as a non-competitive inhibitor, with a Ki value of 0.0368 mM. researchgate.netnih.gov This indicates that the inhibitor does not compete with the substrate for binding to the enzyme's active site but rather binds to a different site, altering the enzyme's conformation and reducing its catalytic efficiency.

Further studies on other 4-substituted benzaldehydes have revealed that the nature of the substituent at the 4-position can influence the mechanism of inhibition, leading to noncompetitive or mixed-type inhibition.

Table 1: Tyrosinase Inhibitory Activity of 4-Hydroxybenzaldehyde and its Derivative

| Compound | IC50 (mM) | Inhibition Type |

|---|---|---|

| 4-Hydroxybenzaldehyde | 1.22 | - |

Modulation of GABA Transaminase (GABA-T) and Succinic Semialdehyde Dehydrogenase (SSADH)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its metabolism is tightly regulated by the GABA shunt enzymes, GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH). chemicalbook.comidexx.dk 4-Hydroxybenzaldehyde (HBA) and its derivatives have been investigated as inhibitors of these crucial enzymes. researchgate.netchemicalbook.com

Studies have demonstrated that HBA acts as a competitive inhibitor of both GABA-T (with respect to α-ketoglutarate) and SSADH. researchgate.netchemicalbook.com This competitive inhibition suggests that HBA structurally mimics the natural substrates of these enzymes, allowing it to bind to their active sites and block their catalytic activity. researchgate.net Furthermore, an analogue of 4-hydroxybenzaldehyde, 3-chloro-1-(4-hydroxyphenyl)propan-1-one, was found to be a potent, time-dependent, and irreversible inactivator of GABA-T, highlighting the potential for designing highly effective inhibitors based on this scaffold. nih.gov At high concentrations (101.7 μM), 4-hydroxybenzaldehyde has also been shown to reduce the GABA-induced chloride current at GABAA receptors, suggesting a potential antagonistic effect on GABAergic responses. nih.gov

Cholinesterase Inhibitory Potential

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. While direct studies on this compound are limited, research on its close structural analog, 4-hydroxybenzoic acid (4-OH-BA), has revealed significant inhibitory activity against AChE. nih.gov

Calorimetric titration studies have characterized 4-hydroxybenzoic acid as a potent anti-AChE agent, with an IC50 value of 6.36 μmol/μmol AChE. nih.gov Docking simulations suggest that its inhibitory action is primarily driven by hydrophobic interactions, along with hydrogen bonds and π-π stacking with key amino acid residues, such as Phe330, within the anionic subsite of the enzyme's active gorge. nih.gov This indicates that derivatives of this compound represent a promising scaffold for the development of cholinesterase inhibitors.

Structure-Activity Relationship (SAR) Investigations in Enzyme Inhibition

The relationship between the chemical structure of this compound derivatives and their enzyme inhibitory activity has been a key area of investigation. For the inhibition of GABA-T and SSADH, SAR studies have revealed that the presence of a carbonyl group (or an amino group) and a hydroxyl group at the para-position of the benzene (B151609) ring are crucial for inhibitory activity. researchgate.netchemicalbook.com The structural similarity of these derivatives to the natural substrates of the enzymes, combined with the conjugative effect of the benzene ring, is thought to facilitate their binding to the active sites. researchgate.net

In the context of tyrosinase inhibition, modifications to the 4-hydroxybenzaldehyde scaffold have led to the development of derivatives with significantly enhanced potency. nih.gov For instance, the introduction of a dimethoxyl phosphate group resulted in a compound with over 20-fold greater activity than the parent molecule. researchgate.netnih.gov This highlights that substitutions on the core structure can dramatically influence the compound's interaction with the enzyme and its inhibitory mechanism.

Antimicrobial Research and Efficacy

In addition to enzyme modulation, derivatives of this compound have been explored for their potential as antimicrobial agents.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Research has confirmed the bactericidal potential of 4-hydroxybenzaldehyde derivatives against a range of pathogenic bacteria. researchgate.netchemicalbook.com A study on a synthesized derivative, 4-hydroxy-benzaldehyde benzoyl hydrazone, demonstrated broad-spectrum antibacterial activity. researchgate.net This compound was effective against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, with a particularly high activity observed against E. coli. researchgate.net

Another related compound, 4-hydroxybenzoic acid, has also shown sensitivity against most Gram-positive and some Gram-negative bacteria, with IC50 concentrations ranging from 100-170 µg/mL. These findings underscore the potential of the 4-hydroxybenzaldehyde scaffold in the development of new antibacterial agents.

Table 2: Antibacterial Spectrum of a 4-Hydroxybenzaldehyde Derivative

| Bacterial Strain | Gram Staining | Activity |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | Active |

| Escherichia coli | Gram-Negative | Highly Active |

Antifungal Properties

Derivatives of benzaldehyde (B42025) have demonstrated significant potential as antifungal agents. Research into their structure-activity relationship reveals that the presence and position of hydroxyl groups on the aromatic ring are crucial for their efficacy. Specifically, the presence of an ortho-hydroxyl group has been found to increase the antifungal activity of benzaldehydes. nih.gov These compounds have been tested against a range of fungi, including species of Aspergillus and Penicillium, which are known to be pathogenic to humans or to produce mycotoxins. nih.gov

The mechanism underlying their antifungal action is believed to be the disruption of the fungus's cellular antioxidation systems. nih.gov By interfering with redox homeostasis, these compounds can induce oxidative stress, which is detrimental to fungal cell survival. nih.gov Furthermore, certain benzaldehydes exhibit synergistic effects when used in combination with other antifungal drugs, such as phenylpyrroles, enhancing their efficacy and lowering the minimum inhibitory concentration (MIC) required to control fungal growth. nih.gov

Table 1: Fungicidal Efficacy of Benzaldehyde Formulations

| Fungal Strain | Fungicidal Concentration (μg/ml) |

|---|---|

| Aspergillus fumigatus | Varies by formulation |

| Aspergillus flavus | Varies by formulation |

| Aspergillus terreus | Varies by formulation |

| Penicillium expansum | Varies by formulation |

Data derived from studies on the fungicidal efficacy of various benzaldehyde formulations against filamentous fungi. nih.gov

Modulation of Bacterial Metabolism and Antibiotic Susceptibility

The compound 4-hydroxybenzaldehyde (4-HBA) has been shown to modulate the susceptibility of certain bacteria to antibiotics, even though it does not support bacterial growth on its own. nih.gov A notable example is its effect on Acinetobacter baumannii, a bacterium known for its resistance to multiple drugs. In the presence of 4-HBA, A. baumannii becomes significantly more sensitive to amphenicol antibiotics, such as chloramphenicol (B1208) (CAM). nih.gov

This synergistic effect is not observed with other structurally similar compounds, highlighting a specific interaction. nih.gov Transcriptomic analysis has revealed that when treated with both 4-HBA and CAM, genes involved in protocatechuate (pca) metabolism are significantly upregulated in the bacterium. nih.gov The proposed mechanism involves the activation of the PcaK1 transporter, which is believed to facilitate the influx of chloramphenicol into the bacterial cell. nih.gov Interestingly, the concentration of 4-HBA in the culture medium remains unchanged, indicating that it is not metabolized by the bacteria but acts as a sensitizing agent. nih.gov

Table 2: Synergistic Antibacterial Activity of 4-Hydroxybenzaldehyde (4-HBA)

| Bacterium | Antibiotic | Observed Effect | Proposed Mechanism |

|---|

Antioxidant Properties and Free Radical Scavenging Capabilities

Phenolic compounds, including 4-hydroxybenzaldehyde, are recognized for their antioxidant properties. researchgate.net These molecules can combat oxidative stress by scavenging reactive oxygen species (ROS), which are highly reactive molecules that can damage cells and contribute to various diseases. researchgate.netnih.gov The antioxidant capacity of phenolic compounds is often linked to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals. nih.gov

Studies on structurally related hydroquinones have demonstrated that factors like intramolecular hydrogen bonding are relevant to their radical-scavenging activities. nih.gov 4-Hydroxybenzaldehyde has been shown to diminish the levels of ROS in lipopolysaccharide-activated macrophages. researchgate.net The investigation of various polyphenolics reveals that specific structural features, such as the presence of O-dihydroxy groups, can significantly enhance hydroxyl radical-scavenging activities. nih.gov The ability to scavenge different types of radicals, including hydroxyl and diphenylpicrylhydrazyl (DPPH) radicals, is a key measure of antioxidant efficacy. nih.gov

Emerging Biological Potentials

Research into the anticancer potential of this compound derivatives is an expanding field. While dihydropyrimidines are a key area of interest, related heterocyclic structures like 1,4-dihydropyridines have also been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. unizar.es These investigations aim to establish a preliminary structure-activity relationship to guide the development of more potent candidates. unizar.es

For instance, certain 1,4-dihydropyridine (B1200194) derivatives have been tested against human cervical carcinoma (HeLa), leukemia (Jurkat), human lung cancer (A549), and pancreatic cancer (MIA PaCa-2) cell lines, with some compounds demonstrating notable cytotoxicity. unizar.es In other studies, different series of aza-podophyllotoxin derivatives, which are complex molecules derived from a similar chemical scaffold, were screened against the National Cancer Institute's panel of 60 human tumor cell lines. nih.gov These studies found that specific substitutions on the aromatic rings significantly influenced the compounds' anticancer activity, with some derivatives exhibiting high antiproliferative (cytostatic) activity and low cytotoxicity, suggesting a promising therapeutic window. nih.gov

Table 3: In Vitro Anticancer Activity of Selected 1,4-Dihydropyridine Derivatives

| Compound Derivative | HeLa (IC₅₀ in μM) | Jurkat (IC₅₀ in μM) | A549 (IC₅₀ in μM) | MIA PaCa-2 (IC₅₀ in μM) |

|---|---|---|---|---|

| 4-chlorophenyl derivative | Data dependent on specific structure | >50 | >50 | 23 |

| 4-(trifluoromethyl)phenyl derivative | Data dependent on specific structure | 7 | 10 | 10 |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data is illustrative of findings from studies on 1,4-dihydropyridine derivatives. unizar.es

Anti-inflammatory Activity: 4-Hydroxybenzaldehyde has demonstrated significant anti-inflammatory properties. researchgate.net It can suppress the production of key inflammatory mediators such as nitric oxide (NO). researchgate.net This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are pivotal in the inflammatory cascade. researchgate.net Further investigations into related compounds have elucidated a deeper mechanism involving the inhibition of major signaling pathways. For example, a phenylpropanoid derivative isolated from Juglans mandshurica was found to exert its anti-inflammatory effects by blocking the activation of NF-κB and MAPK signaling pathways. nih.gov

Antiviral Potential: While direct antiviral activity of this compound is still an emerging area of investigation, its other biological properties suggest a potential role. Many natural and chemically modified polysaccharides that exhibit antiviral effects also possess anti-inflammatory, antioxidant, or immunomodulatory activities. nih.gov Given that 4-hydroxybenzaldehyde and its derivatives have proven antioxidant and anti-inflammatory capabilities, it is plausible that they could interfere with viral processes that are linked to host cell inflammation and oxidative stress.

Investigation of Molecular Targets and Mechanism of Action

The diverse biological activities of this compound and its derivatives stem from their interactions with various molecular targets.

Modulation of Bacterial Transporters: In the context of antibacterial synergism, a key molecular target is the bacterial membrane transporter PcaK1 in Acinetobacter baumannii. nih.gov Activation of this transporter by 4-hydroxybenzaldehyde appears to increase the uptake of antibiotics like chloramphenicol, thereby resensitizing the bacterium. nih.gov

Disruption of Fungal Redox Homeostasis: The antifungal mechanism of action involves targeting the cellular antioxidation system of fungi. nih.gov By inducing oxidative stress, these compounds disrupt the delicate redox balance required for fungal survival. nih.gov

Inhibition of Inflammatory Enzymes and Pathways: The anti-inflammatory effects are mediated by the downregulation of pro-inflammatory enzymes, including iNOS and COX-2. researchgate.net On a deeper level, these compounds can inhibit critical signaling cascades, such as the NF-κB and MAPK pathways, which are central regulators of the inflammatory response. nih.gov

Advanced Analytical Characterization and Methodological Development in the Study of 4 4 Hydroxyphenyl Benzaldehyde

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the connectivity of atoms and the nature of chemical bonds. For a molecule like 4-(4-Hydroxyphenyl)benzaldehyde, a combination of Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy would be employed to confirm its identity and structure.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For this compound, the ¹H NMR spectrum would reveal several key signals. The aldehyde proton (-CHO) is highly deshielded and would appear as a distinct singlet at the downfield end of the spectrum, typically in the range of 9.8-10.1 ppm. The phenolic hydroxyl (-OH) proton would also be a singlet, with a chemical shift that can vary depending on solvent and concentration but is generally expected between 5.0 and 8.0 ppm. The aromatic region would show a more complex pattern. The molecule has two para-substituted benzene (B151609) rings, which would give rise to two distinct AA'BB' systems. These appear as two pairs of doublets. The protons on the benzaldehyde (B42025) ring, being influenced by the electron-withdrawing aldehyde group, would be shifted further downfield compared to the protons on the hydroxyphenyl ring.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. The most downfield signal would correspond to the carbonyl carbon of the aldehyde group, expected around 190-192 ppm. The carbon atoms attached to the hydroxyl group and the carbons linking the two phenyl rings would also have characteristic shifts.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments. A COSY spectrum would show correlations between adjacent protons within each aromatic ring, while an HSQC spectrum would link each proton signal directly to its attached carbon signal, leaving no ambiguity in the assignment of the aromatic systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures and established chemical shift ranges. Actual experimental values may vary.

| Atom Type | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Aldehyde Proton (-CHO) | ¹H NMR | 9.8 - 10.1 | Singlet (s) |

| Phenolic Proton (-OH) | ¹H NMR | 5.0 - 8.0 | Singlet (s, broad) |

| Aromatic Protons (Benzaldehyde ring) | ¹H NMR | 7.7 - 8.0 | Doublet (d) |

| Aromatic Protons (Phenol ring) | ¹H NMR | 6.9 - 7.6 | Doublet (d) |

| Aldehyde Carbon (-CHO) | ¹³C NMR | 190 - 192 | N/A |

| Aromatic Carbons | ¹³C NMR | 115 - 160 | N/A |

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific bonds. It is an excellent technique for identifying the functional groups present.

The FTIR spectrum of this compound would be characterized by several strong absorption bands. A broad, strong band in the region of 3200-3550 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group; its broadness is due to hydrogen bonding. A sharp, strong absorption band around 1690-1710 cm⁻¹ is a clear indicator of the C=O stretch of the aromatic aldehyde. The spectrum would also feature sharp peaks around 3030-3100 cm⁻¹ corresponding to aromatic C-H stretching, and characteristic C=C stretching absorptions for the aromatic rings in the 1450-1600 cm⁻¹ region.

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound Note: These are typical frequency ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenol (B47542) | 3200 - 3550 | Strong, Broad |

| C-H Stretch | Aromatic | 3030 - 3100 | Medium, Sharp |

| C=O Stretch | Aldehyde | 1690 - 1710 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O Stretch | Phenol | 1200 - 1260 | Strong |

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugated π-electrons. The extended conjugation of the biphenyl (B1667301) system in this compound, further influenced by the electron-donating hydroxyl group and the electron-withdrawing aldehyde group, would result in characteristic absorption bands. One would expect to see strong absorption maxima (λmax) in the UV region, likely between 250 and 350 nm, corresponding to π→π* transitions within the conjugated aromatic system. The exact position of λmax is sensitive to the solvent used.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₁₃H₁₀O₂), the molecular weight is 198.22 g/mol . In an electron ionization (EI) mass spectrum, a strong molecular ion peak (M⁺˙) would be expected at m/z = 198. Key fragmentation pathways would likely involve the loss of a hydrogen atom from the aldehyde to give a stable acylium ion at m/z = 197 (M-1), or the loss of the entire formyl radical (-CHO) to give a peak at m/z = 169 (M-29).

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₁₃H₁₀O₂ by measuring the exact mass of the molecular ion. The calculated monoisotopic mass is 198.0681 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unambiguous confirmation of the compound's elemental composition.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most prevalent methods used for these purposes.

High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for the analysis of non-volatile and semi-volatile organic compounds like this compound. phenomenex.comresearchgate.net The technique offers high-resolution separations, enabling accurate quantification and purity assessment. researchgate.net For aromatic aldehydes, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. nih.govnih.gov

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. A gradient elution, typically with a mixture of acetonitrile and water, is often used to achieve optimal separation of the compound from impurities or reactants. nih.govajol.info

Advanced detection methods significantly enhance the sensitivity and specificity of HPLC analysis.

UV-Vis Detectors: Given the presence of a chromophore (the aromatic rings and carbonyl group) in this compound, UV-Vis detectors are highly effective. thermofisher.com A diode array detector (DAD) can capture the entire UV-Vis spectrum of the eluting peak, aiding in peak identification and purity assessment.

Fluorescence Detectors (FLD): For trace-level analysis, derivatization of the aldehyde group with a fluorescent labeling reagent can dramatically increase sensitivity. nih.govresearchgate.net This approach allows for the detection of minute quantities of the compound, which is critical in various applications. researchgate.net

Electrochemical Detectors (ECD): The phenolic hydroxyl group in the molecule makes it amenable to electrochemical detection. Coulometric array detection, for instance, can provide high sensitivity and selectivity for phenolic compounds by measuring the charge required for complete oxidation. scispace.com

Method development and validation are critical steps to ensure the reliability of HPLC results, covering parameters such as linearity, accuracy, precision, and specificity. researchgate.netnih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water nih.govajol.info |

| Flow Rate | 1.0 mL/min nih.govajol.info |

| Detector | Diode Array Detector (DAD) or Fluorescence Detector (FLD) thermofisher.com |

| Injection Volume | 10-20 µL nih.govajol.info |

| Column Temperature | 30 °C nih.gov |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative analysis of this compound. nih.govresearchgate.net It is particularly valuable for monitoring the progress of chemical reactions and for preliminary purity assessments. researchgate.netscielo.brrsc.org

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, most commonly silica gel. nih.gov The plate is then developed in a sealed chamber containing a suitable mobile phase, which is often a mixture of nonpolar and polar organic solvents like hexane and ethyl acetate (B1210297). rsc.org The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in separation.

Reaction Monitoring: By spotting the reaction mixture at different time intervals alongside the starting materials, one can visually track the consumption of reactants and the formation of the product, this compound. scielo.brthieme.de

Purity Assessment: The presence of a single spot for a purified sample suggests a high degree of purity, while multiple spots indicate the presence of impurities. researchgate.netlibretexts.org The retardation factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions and can be used for identification purposes.

Visualization of the separated spots is typically achieved under UV light, as the aromatic rings in this compound will fluoresce or quench fluorescence. nih.gov

Thermal Analysis Techniques for Stability and Material Properties

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound and its polymeric derivatives, these methods provide critical insights into thermal stability and decomposition behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of materials.

Studies on oligo-4-hydroxybenzaldehyde (OHBA), synthesized via oxidative polycondensation, have utilized TGA to evaluate its resistance to thermo-oxidative decomposition. researchgate.net The analysis, performed under an air atmosphere, reveals the temperatures at which significant weight loss occurs, indicating degradation. For OHBA, the decomposition profile shows a high resistance to thermal degradation. researchgate.net The material exhibits an initial weight loss at elevated temperatures, followed by further degradation as the temperature increases. researchgate.net Such TGA data is crucial for defining the upper service temperature of materials derived from this compound.

| Temperature (°C) | Weight Loss (%) |

|---|---|

| 171 | 5 researchgate.net |

| 845 | 50 researchgate.net |

| 900 | 89 researchgate.net |

Data sourced from a study on the thermal stability of OHBA under an air atmosphere. researchgate.net

Specialized Characterization for Polymeric and Oligomeric Systems

When this compound is used as a monomer to create oligomers or polymers, specialized techniques are required to characterize the resulting macromolecules, particularly their molecular weight and size distribution.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight distribution of polymers. amazonaws.com GPC separates molecules based on their hydrodynamic volume in solution. biorizon.euresearchgate.net The sample is dissolved in a suitable solvent, such as tetrahydrofuran (THF), and passed through a column packed with porous gel. biorizon.euufl.edu Larger molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and elute later. ufl.edu

This technique provides key parameters that describe the polymer's molecular weight distribution:

Number Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight Average Molecular Weight (Mw): An average that is more sensitive to the presence of larger molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all molecules have the same chain length. researchgate.net

For oligo-4-hydroxybenzaldehyde (OHBA), GPC analysis has been used to determine these crucial parameters, providing insight into the outcome of the polymerization process. researchgate.net

| Parameter | Value |

|---|---|

| Number Average Molecular Weight (Mn) | 5171 g/mol researchgate.net |

| Mass Average Molecular Weight (Mw) | 8625 g/mol researchgate.net |

| Polydispersity Index (PDI) | 1.668 researchgate.net |

Cyclic Voltammetry (CV) and Scanning Electron Microscopy (SEM)

Advanced analytical techniques are crucial for elucidating the electrochemical properties and surface morphology of chemical compounds. In the study of this compound, Cyclic Voltammetry (CV) and Scanning Electron Microscopy (SEM) serve as powerful tools for characterization. While specific research applying these methods directly to this compound is not extensively documented in publicly available literature, the electrochemical behavior can be predicted based on the well-established characteristics of its constituent functional moieties: the 4-hydroxyphenyl group and the benzaldehyde group.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox behavior of a substance. For this compound, the primary electroactive site is the phenolic hydroxyl group.

Expected Electrochemical Behavior:

The electrochemical oxidation of the phenolic hydroxyl group is a key feature anticipated in the cyclic voltammogram of this compound. Studies on similar phenolic compounds, such as 4-hydroxybenzaldehyde (B117250), have shown that the phenolic hydroxyl group undergoes oxidation at a specific potential. dajota.com.br This oxidation is typically an irreversible process, meaning that the corresponding reduction peak on the reverse scan is often absent or significantly diminished. dajota.com.br

The oxidation process involves the transfer of electrons and protons from the hydroxyl group to the electrode surface, forming a phenoxy radical. This radical can then undergo further reactions, such as polymerization, leading to the formation of a passivating film on the electrode surface. dajota.com.br This passivation can be observed as a decrease in the peak current upon successive CV scans. dajota.com.br

The electrochemical behavior of this compound would likely be studied using different electrode materials, such as glassy carbon and platinum electrodes, to understand the influence of the electrode surface on the redox process. dajota.com.br

Illustrative Data for a Related Compound:

To provide a conceptual framework, the following table summarizes typical cyclic voltammetry data for the closely related compound, 4-hydroxybenzaldehyde, which demonstrates the expected electrochemical characteristics.

| Parameter | Value | Electrode | Supporting Electrolyte | Reference |

| Oxidation Potential (Epa) | ~1.7 V vs. Ag/AgCl | Platinum | 0.1 M TBuClO4 in Acetonitrile | dajota.com.br |

| Process Type | Irreversible | Platinum | 0.1 M TBuClO4 in Acetonitrile | dajota.com.br |

| Observation | Electrode Passivation | Glassy Carbon | 0.1 M TBuClO4 in Acetonitrile | dajota.com.br |

This data is for 4-hydroxybenzaldehyde and is intended to be illustrative of the potential electrochemical behavior of this compound.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy is a technique that uses a focused beam of electrons to produce images of a sample's surface. It is instrumental in determining the morphology, topography, and composition of materials.

Application in the Study of this compound:

For a crystalline compound like this compound, SEM analysis would be employed to visualize the size, shape, and surface features of its crystals. This morphological information is vital as it can influence the compound's physical properties, such as solubility and dissolution rate.

The process would involve coating a sample of this compound with a conductive material, such as gold or palladium, to prevent charge buildup from the electron beam. The sample would then be imaged at various magnifications to reveal detailed surface structures. The resulting micrographs could show well-defined crystal facets, aggregates of smaller particles, or amorphous structures, depending on the method of synthesis and purification.

While specific SEM images for this compound are not readily found in the literature, the technique remains a standard and powerful method for the solid-state characterization of such organic compounds.

Q & A

Q. What are the molecular formula, weight, and key physicochemical properties of 4-(4-Hydroxyphenyl)benzaldehyde?

- Molecular Formula : C₁₃H₁₀O₂.

- Molecular Weight : 198.22 g/mol.

- Key Properties :

- Melting Point : Sublimes readily under standard conditions .

- Solubility : Slightly soluble in water (8.45 mg/mL at 25°C) but highly soluble in organic solvents like ethanol .

- Spectral Data : Characterized via mass spectrometry (MS) for structural elucidation and high-performance liquid chromatography (HPLC) for purity analysis .

Q. What are the standard synthetic routes for this compound?

- Method 1 : Suzuki-Miyaura coupling using 4-formylphenylboronic acid and 4-(tert-butyldimethylsilyloxy)phenylboronic acid, yielding ~72% under palladium catalysis .

- Method 2 : Reimer-Tiemann reaction involving phenol derivatives and chloroform in alkaline conditions, though this method may produce minor ortho-substituted byproducts .

- Optimization : Catalytic systems (e.g., Pd(OAc)₂) and solvent selection (toluene/EtOH mixtures) are critical for improving yield and reducing impurities .

Q. Which analytical techniques are recommended for characterizing this compound?

- Structural Confirmation :

- Purity Assessment :

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for scalability and reproducibility?

- Catalyst Screening : Evaluate Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to enhance coupling efficiency .

- Byproduct Mitigation : Use protecting groups (e.g., tert-butyldimethylsilyl) to suppress ortho-substitution in Reimer-Tiemann reactions .

- Process Monitoring : Implement in-situ FT-IR or GC-MS to track intermediate formation and adjust reaction parameters dynamically .

Q. What role does this compound play in synthesizing bioactive heterocycles?

- Pyrimidine Derivatives : React with thiourea and ethyl acetoacetate under Biginelli conditions to form antitumor pyrimidine scaffolds (e.g., ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) .

- Schiff Base Formation : Condense with hydrazines to generate hydrazone derivatives for FAAH (fatty acid amide hydrolase) inhibition studies .

- Chalcone Precursor : Participate in Claisen-Schmidt condensations to yield α,β-unsaturated ketones for antimicrobial evaluation .

Q. How do structural modifications of this compound impact its reactivity and biological activity?

- Electron-Withdrawing Groups : Introduce -NO₂ or -CF₃ at the para position to enhance electrophilicity, improving cross-coupling reaction rates .

- Hydroxyl Group Protection : Acetylation or silylation of the hydroxyl group reduces polarity, facilitating solubility in non-polar solvents for Wittig reactions .

- Biological Activity : Derivatives with trifluoromethyl substituents exhibit enhanced cytotoxicity in cancer cell lines (e.g., NCI-H460) due to increased membrane permeability .

Q. What challenges arise in quantifying trace amounts of this compound in complex matrices?

- Matrix Interference : Use SPE (solid-phase extraction) with C18 cartridges to isolate the compound from plant extracts or biological fluids .

- Detection Sensitivity : Employ UPLC-MS/MS with MRM (multiple reaction monitoring) for sub-ppb detection limits .

- Validation : Perform spike-recovery experiments (85–110% recovery) to validate accuracy in environmental samples .

Q. How can computational methods aid in predicting the synthetic feasibility of novel derivatives?

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys prioritize routes based on step economy and reagent availability .

- DFT Calculations : Model transition states to predict regioselectivity in cross-coupling reactions .

- ADMET Profiling : Predict pharmacokinetic properties (e.g., logP, CYP450 inhibition) to guide drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.